
Sucrose octasulfate, sodium salt
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Overview
Description
Sucrose octasulfate, sodium salt: is a chemically modified form of sucrose where eight sulfate groups are attached to the sugar molecule. This modification enhances its polarity and solubility in water, making it a valuable tool in various areas of research. It is a white solid that is sparingly soluble in water and has a molecular formula of C12H14Na8O35S8 .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Sucrose octasulfate, sodium salt is typically synthesized by reacting sucrose with sulfuric acid. This reaction generally occurs under controlled oxidation-reduction conditions, requiring careful management of reaction temperature and time .
Industrial Production Methods: : Industrially, sucrose octasulfate is produced by sulfation of sucrose followed by neutralization with sodium hydroxide to form the sodium salt. This process involves the use of aqueous basic solutions to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: : Sucrose octasulfate, sodium salt primarily undergoes substitution reactions due to the presence of multiple sulfate groups. These reactions often involve the exchange of sulfate groups with other functional groups under specific conditions .
Common Reagents and Conditions: : Common reagents used in these reactions include sulfuric acid for sulfation and sodium hydroxide for neutralization. The reactions typically require controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: : The major products formed from these reactions are various sulfated derivatives of sucrose, which can be further modified for specific applications .
Scientific Research Applications
Medical Applications
1.1 Gastrointestinal Health
Sucrose octasulfate, sodium salt is primarily recognized for its role in gastrointestinal health. It is used clinically to prevent and treat ulcers, particularly in the digestive tract. The compound exhibits cytoprotective properties, which help protect the gastric mucosa from damage caused by acidic environments. Studies have shown that sodium sucrose octasulfate can reduce the incidence of lesions and inflammation in the digestive tract. For instance, research indicates that it binds to the endothelium and remains largely unabsorbed, thus exerting localized effects within the gastrointestinal tract .
1.2 Wound Healing
The Explorer trial demonstrated the effectiveness of sucrose octasulfate dressings in promoting the healing of diabetic foot ulcers (DFUs). In a controlled study involving 240 patients, those treated with sucrose octasulfate dressings showed a significantly higher healing rate (48%) compared to the control group (30%) after 20 weeks. This represents a 2.6-fold increase in healing odds for patients using sucrose octasulfate dressings . The trial confirmed that these dressings did not lead to increased adverse events, making them a safe option for wound management.
Sucrose octasulfate has been noted for its interaction with various biological systems:
- Mucosal Protection : In studies involving reflux esophagitis models, sucrose octasulfate significantly reduced mucosal injury scores in a dose-dependent manner .
- Growth Factor Regulation : Research indicates that sucrose octasulfate can modulate fibroblast growth factor-2 (FGF-2) binding to endothelial cells, potentially influencing tumor growth and angiogenesis .
Chemical and Industrial Applications
3.1 Surface-active Agent
Due to its high solubility and polarity, sucrose octasulfate is utilized as a surface-active agent in various industrial applications. It serves as an emulsifying and dispersing agent in cosmetics and personal care products, enhancing product stability and performance .
3.2 Research Reagent
In chemical research, sucrose octasulfate is employed as a model compound to study electrostatic interactions within biological systems. It aids in understanding how charged molecules interact with negatively charged cell surfaces, providing insights into molecular binding mechanisms .
Case Studies and Research Findings
Mechanism of Action
Sucrose octasulfate, sodium salt exerts its effects by forming a complex with positively charged proteins in exudates, creating a viscous, adhesive substance. This substance forms a protective coating that acts locally to protect the gastric lining against peptic acid, pepsin, and bile salts . Additionally, it binds and stabilizes fibroblast growth factors via interaction with their polyanion binding sites .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other sulfated disaccharides such as sucralfate, which is a complex salt composed of aluminum hydroxide and sucrose octasulfate .
Uniqueness: : Sucrose octasulfate, sodium salt is unique due to its high charge density and ability to form stable complexes with proteins and other molecules. This property makes it particularly useful in research involving ion exchange, barrier functions, and membrane permeability .
Q & A
Q. What are the key physicochemical properties of sucrose octasulfate sodium salt critical for experimental reproducibility?
Basic Question
Sucrose octasulfate sodium salt (C₁₂H₁₄Na₈O₃₅S₈) exhibits distinct physicochemical properties that must be carefully controlled for experimental consistency:
Property | Value/Range | Source Evidence |
---|---|---|
Molecular Weight | 1158.66 g/mol | |
Melting Point | 159–164°C | |
Solubility in Water | ≥100 mg/mL | |
Purity | ≥99% (pharmaceutical grade) | |
Hygroscopicity | High; requires inert storage |
Methodological Considerations :
- Confirm purity via titration or HPLC before use, as residual solvents or sulfate content can alter reactivity .
- Pre-weigh samples in a humidity-controlled environment to mitigate moisture absorption .
Q. How is sucrose octasulfate sodium salt synthesized, and what purification steps are essential?
Basic Question
The synthesis typically involves sulfonation of sucrose followed by sodium salt formation:
Sulfonation : React sucrose with sulfur trioxide (SO₃) or chlorosulfonic acid under controlled anhydrous conditions .
Neutralization : Treat the sulfated intermediate with sodium hydroxide to form the sodium salt .
Critical Purification Steps :
- Dialysis or Ultrafiltration : Remove unreacted sulfating agents and byproducts .
- Lyophilization : Convert the purified solution into a stable powder while avoiding thermal degradation (melting point: 159–164°C) .
Q. What are the recommended storage conditions and handling protocols?
Basic Question
Storage :
- Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Use airtight containers with desiccants to counter hygroscopicity .
Handling :
- PPE : Wear chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and safety goggles to avoid inhalation or skin contact .
- Reconstitution : Use degassed, deionized water to prepare solutions, as ionic impurities may induce aggregation .
Q. How does the hygroscopic nature of sucrose octasulfate sodium salt impact its stability in aqueous formulations?
Advanced Question
Hygroscopicity leads to rapid water absorption, which can:
- Alter stoichiometry in drug-loading studies (e.g., liposomal encapsulation) .
- Accelerate sulfate group hydrolysis, reducing bioactivity .
Mitigation Strategies :
- Lyophilization Stabilizers : Co-lyophilize with trehalose or mannitol to reduce water activity .
- Real-Time Monitoring : Use Karl Fischer titration to quantify residual water during formulation .
Q. What analytical techniques are recommended for characterizing purity and sulfation degree?
Advanced Question
- Ion Chromatography (IC) : Quantify free sulfate ions to assess sulfation completeness .
- NMR Spectroscopy : Confirm substitution pattern (e.g., ¹H/¹³C NMR for structural integrity) .
- Mass Spectrometry (MS) : Detect impurities (e.g., under-sulfated analogs) with high resolution .
Validation : Cross-reference with pharmacopeial standards (USP/EP) for compliance .
Q. How can researchers resolve contradictions in solubility data between literature sources?
Advanced Question
Discrepancies in solubility (e.g., ≥100 mg/mL vs. lower values) may arise from:
- Batch Variability : Differences in counterion content (e.g., residual potassium or ammonium salts) .
- Temperature Dependence : Solubility decreases at lower temperatures; standardize at 25°C .
Protocol for Validation :
Prepare saturated solutions at controlled temperatures.
Filter and quantify dissolved material gravimetrically .
Q. What role does sucrose octasulfate sodium salt play in liposomal drug delivery systems like Onivyde®?
Advanced Question
It enables active drug loading via transmembrane pH gradients:
- Mechanism : The highly sulfated molecule acts as a non-permeating ion, creating an electrochemical gradient to drive drug (e.g., irinotecan) accumulation inside liposomes .
- Advantages Over Alternatives : Higher drug retention and slower release compared to ammonium sulfate gradients .
Optimization : Adjust lipid-to-sucrose ratios to balance encapsulation efficiency and particle stability .
Q. How can researchers design in vitro assays to evaluate its interaction with coagulation factors?
Advanced Question
Target Application : Study its potential as a Factor XIa (FXIa) inhibitor .
Assay Design :
- Fluorogenic Substrate Assay : Use FXIa-specific substrates (e.g., Boc-Glu-Ala-Arg-AMC) to measure inhibition kinetics .
- Controls : Include fondaparinux (a known anticoagulant) for comparative IC₅₀ determination .
- Buffer Conditions : Maintain physiological pH (7.4) and ionic strength to mimic in vivo activity .
Properties
Molecular Formula |
C12H22Na8O35S8 |
---|---|
Molecular Weight |
1166.7 g/mol |
InChI |
InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
InChI Key |
GUBILXFXLFQUAL-QRDGSJRXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na] |
Origin of Product |
United States |
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